molecular formula C19H21NO3 B5457440 4-(3,4-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(3,4-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B5457440
M. Wt: 311.4 g/mol
InChI Key: XURIHHUFMKIFGO-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups at the 3rd and 4th positions .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the dimethoxyphenyl group may influence the reactivity of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Quinoline derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and stability, and developing efficient methods for its synthesis .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-11-5-7-14-15(10-18(21)20-19(14)12(11)2)13-6-8-16(22-3)17(9-13)23-4/h5-9,15H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURIHHUFMKIFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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